2-Bromoquinoline-4-carboxylic acid 2-Bromoquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 15733-87-6
VCID: VC21058086
InChI: InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14)
SMILES: C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol

2-Bromoquinoline-4-carboxylic acid

CAS No.: 15733-87-6

Cat. No.: VC21058086

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoquinoline-4-carboxylic acid - 15733-87-6

Specification

CAS No. 15733-87-6
Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
IUPAC Name 2-bromoquinoline-4-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14)
Standard InChI Key LUHABDKNXNXNTO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O

Introduction

Basic Information and Structural Characteristics

2-Bromoquinoline-4-carboxylic acid is a quinoline derivative characterized by a bromine atom at position 2 and a carboxylic acid group at position 4 of the quinoline ring system. Its molecular structure and key identifiers are presented below:

ParameterValue
CAS Number15733-87-6
Molecular FormulaC₁₀H₆BrNO₂
Molecular Weight252.064 g/mol
IUPAC Name2-bromoquinoline-4-carboxylic acid
InChI KeyLUHABDKNXNXNTO-UHFFFAOYSA-N
AppearanceSolid

The compound consists of a quinoline core with a bromine substituent at the C-2 position and a carboxylic acid group at the C-4 position, creating a reactive structure with versatile chemical properties .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-bromoquinoline-4-carboxylic acid is essential for its proper handling, storage, and application in various research settings.

Physical Properties

PropertyValue
Density1.7±0.1 g/cm³
Boiling Point394.7±27.0 °C at 760 mmHg
Melting Point175-176 °C (Solvent: ethanol)
Flash Point192.5±23.7 °C
pKa2.17±0.10 (Predicted)

The compound exists as a solid at room temperature and exhibits relatively high melting and boiling points, indicative of strong intermolecular forces typical of carboxylic acids and heterocyclic compounds .

Chemical Reactivity

The chemical reactivity of 2-bromoquinoline-4-carboxylic acid is primarily governed by three functional aspects:

  • The bromine at the C-2 position serves as an excellent leaving group, making the compound amenable to various substitution reactions, particularly in the presence of nucleophiles.

  • The carboxylic acid group at the C-4 position can undergo typical carboxylic acid reactions, including esterification, amidation, and reduction.

  • The quinoline core provides opportunities for various electrophilic and nucleophilic substitution reactions, as well as coordination with metal ions .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-bromoquinoline-4-carboxylic acid, with optimization efforts focused on improving yield, purity, and sustainability.

General Synthetic Routes

One common approach for synthesizing 2-bromoquinoline-4-carboxylic acid involves the bromination of quinoline-4-carboxylic acid derivatives. The bromination typically occurs at the C-2 position due to the directing effects of the nitrogen atom and the carboxylic acid group .

Alternative synthesis pathways include:

  • Hydrolysis of 2-bromoquinoline-4-carbonitrile under acidic or basic conditions. This approach typically yields the carboxylic acid in up to 82% yield.

  • Pfitzinger reaction involving isatin derivatives and appropriate ketones, followed by bromination .

  • From 2-bromoquinoline through oxidation of the methyl group at the 4-position, although this typically requires multiple steps .

Detailed Synthesis Example

A representative synthesis of bromoquinoline carboxylic acids, which can be adapted for 2-bromoquinoline-4-carboxylic acid, has been reported as follows:

  • Reaction of 6-bromoisatin with pyruvic acid in 15% NaOH at 100°C for 3 hours.

  • Cooling the mixture to 0°C, diluting with water, and then acidifying with concentrated hydrochloric acid.

  • The solid product is filtered, washed with water, and dried to obtain the bromoquinoline carboxylic acid .

While this example is specifically for 7-bromoquinoline-4-carboxylic acid, similar approaches can be applied for the synthesis of 2-bromoquinoline-4-carboxylic acid with appropriate modifications to reaction conditions and starting materials.

Exposure RouteEffects
InhalationNot thought to produce adverse health effects or respiratory tract irritation as classified by EC Directives using animal models
IngestionNot classified as "harmful by ingestion" by EC Directives due to lack of corroborating animal or human evidence
Skin ContactNot thought to produce adverse health effects or skin irritation following contact
Eye ContactCan cause eye irritation and damage in some persons
Chronic ExposureLong-term exposure is not thought to produce chronic effects adverse to health

Despite the relatively mild toxicity profile, good hygiene practice requires that exposure be kept to a minimum, and appropriate protective measures should be employed in occupational settings .

Ecological Information

The environmental impact of 2-bromoquinoline-4-carboxylic acid remains incompletely characterized, with limited data available on its ecological behavior.

Environmental Fate and Transport

ParameterData
Persistence in Water/SoilNo data available
Persistence in AirNo data available
Bioaccumulation PotentialNo data available
Mobility in SoilNo data available
PBT/vPvB AssessmentNot identified as PBT or vPvB
Endocrine DisruptionNo evidence of endocrine disrupting properties found in current literature

The lack of comprehensive ecological data suggests a need for further studies to properly assess the environmental impact of this compound .

Research Applications

2-Bromoquinoline-4-carboxylic acid has emerged as a valuable compound in various research domains, particularly in medicinal chemistry and materials science.

Pharmaceutical and Medicinal Chemistry

Quinoline derivatives, including 2-bromoquinoline-4-carboxylic acid, have been investigated for numerous biological activities:

  • As precursors for compounds with anticancer properties. Quinoline-4-carboxylic acid derivatives have shown cytotoxicity against esophageal squamous cell carcinoma .

  • As building blocks for molecules with antimicrobial activity against both Gram-positive and Gram-negative bacteria .

  • In the development of inhibitors targeting specific enzymes or receptors implicated in various diseases .

The bromine substituent at position 2 makes this compound particularly valuable in medicinal chemistry as it allows for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular libraries for biological screening .

As a Chemical Intermediate

The compound serves as an important intermediate in the synthesis of:

  • Hydrazide derivatives with potential biological activities .

  • Ester derivatives that can be further functionalized.

  • Various amide derivatives with potential pharmaceutical applications .

In Materials Science

Though less extensively studied, quinoline derivatives including 2-bromoquinoline-4-carboxylic acid have potential applications in materials science:

  • As building blocks for organic electronic materials.

  • In the development of fluorescent sensors.

  • As components in coordination compounds with interesting photophysical properties.

Analytical Methods and Characterization

Various analytical techniques have been employed for the characterization and analysis of 2-bromoquinoline-4-carboxylic acid.

Spectroscopic Characterization

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • X-ray Crystallography (for crystal structure determination)

Chromatographic Methods

For purity determination and quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), typically after derivatization

  • Thin-Layer Chromatography (TLC) for reaction monitoring

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